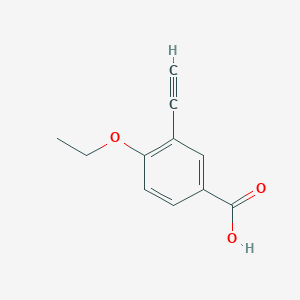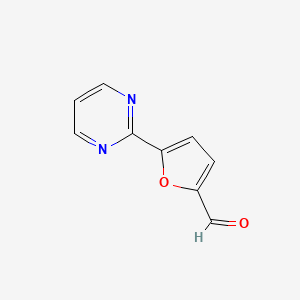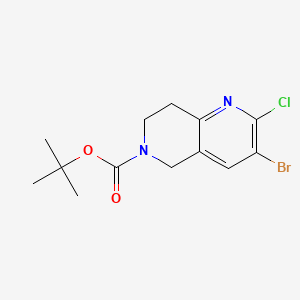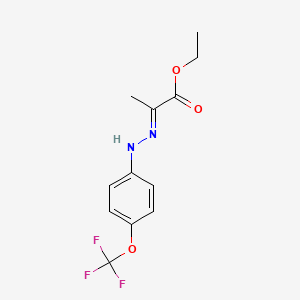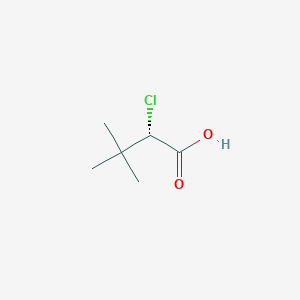
(2S)-2-chloro-3,3-dimethylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 2-chloro-3,3-dimethyl-, (S)-, also known as (S)-2-chloro-3,3-dimethylbutanoic acid, is an organic compound with the molecular formula C6H11ClO2. This compound is a derivative of butanoic acid, where a chlorine atom is substituted at the second carbon, and two methyl groups are attached to the third carbon. The (S)-configuration indicates that the compound is optically active and has a specific spatial arrangement of atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-chloro-3,3-dimethylbutanoic acid typically involves the chlorination of 3,3-dimethylbutanoic acid. One common method is the reaction of 3,3-dimethylbutanoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
3,3-dimethylbutanoic acid+SOCl2→2-chloro-3,3-dimethylbutanoic acid+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of (S)-2-chloro-3,3-dimethylbutanoic acid may involve large-scale chlorination processes using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The chlorine atom in (S)-2-chloro-3,3-dimethylbutanoic acid can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding alcohols or amides.
Oxidation Reactions: The compound can undergo oxidation reactions, where the carboxylic acid group is converted to other functional groups such as esters or anhydrides.
Reduction Reactions: Reduction of the carboxylic acid group can yield primary alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of 2-hydroxy-3,3-dimethylbutanoic acid or 2-amino-3,3-dimethylbutanoic acid.
Oxidation: Formation of esters such as methyl 2-chloro-3,3-dimethylbutanoate.
Reduction: Formation of 2-chloro-3,3-dimethylbutanol.
Aplicaciones Científicas De Investigación
(S)-2-chloro-3,3-dimethylbutanoic acid has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of chiral intermediates and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of (S)-2-chloro-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The (S)-configuration ensures that the compound fits into chiral active sites, influencing its biological activity and effectiveness.
Comparación Con Compuestos Similares
Similar Compounds
Butanoic acid, 3-chloro-: Similar structure but with the chlorine atom at the third carbon.
Butanoic acid, 3,3-dimethyl-: Lacks the chlorine atom, making it less reactive in substitution reactions.
Butanoic acid, 2-chloro-: Similar but without the additional methyl groups, affecting its steric properties.
Uniqueness
(S)-2-chloro-3,3-dimethylbutanoic acid is unique due to its specific (S)-configuration and the presence of both chlorine and methyl groups. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
32659-48-6 |
|---|---|
Fórmula molecular |
C6H11ClO2 |
Peso molecular |
150.60 g/mol |
Nombre IUPAC |
(2S)-2-chloro-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C6H11ClO2/c1-6(2,3)4(7)5(8)9/h4H,1-3H3,(H,8,9)/t4-/m1/s1 |
Clave InChI |
MRMBZUFUXAUVPR-SCSAIBSYSA-N |
SMILES isomérico |
CC(C)(C)[C@@H](C(=O)O)Cl |
SMILES canónico |
CC(C)(C)C(C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-chloro-3-fluorophenyl)methyl]oxetan-3-amine](/img/structure/B12082739.png)

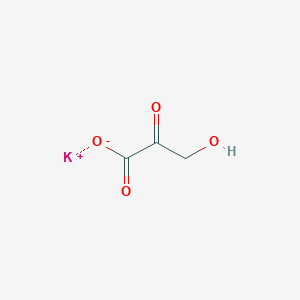
![Methyl 1-[(2-methylpropyl)amino]cyclobutane-1-carboxylate](/img/structure/B12082761.png)

![7-Bromo-1,5-dihydro-3,6-dimethylimidazo[2,1-b]quinazolin-2(3H)-one](/img/structure/B12082773.png)
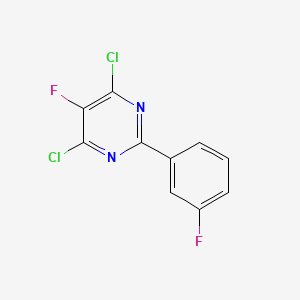
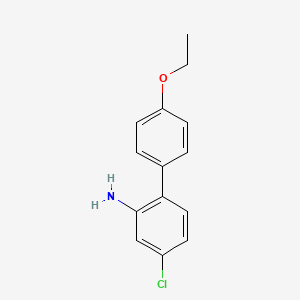
![Ethanol, 2-[(2-methylpropyl)sulfonyl]-](/img/structure/B12082781.png)

